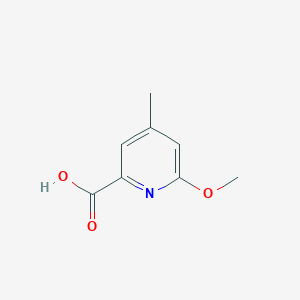

6-Methoxy-4-methylpicolinic acid

Description

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

6-methoxy-4-methylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(8(10)11)9-7(4-5)12-2/h3-4H,1-2H3,(H,10,11) |

InChI Key |

AKLJMVUCBDPDEZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=C1)OC)C(=O)O |

Canonical SMILES |

CC1=CC(=NC(=C1)OC)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-Methoxy-4-methylpicolinic acid (inferred properties) with structurally related compounds:

<sup>a</sup> LogP values estimated or sourced from experimental/calculated data.

Key Observations :

- Electron-withdrawing substituents (e.g., Cl, Br) increase LogP and reduce solubility compared to methoxy/methyl groups .

- Bulkier groups (e.g., 4-methoxyphenyl) drastically reduce solubility due to hydrophobic interactions .

- The methyl group in this compound may improve metabolic stability compared to halogenated analogs, which are prone to dehalogenation .

Pharmacological and Toxicological Profiles

- Halogenated analogs (e.g., 6-Bromo-4-methoxypicolinic acid) show higher toxicity risks (e.g., skin/eye irritation) due to reactive halogen atoms .

- Methoxy and methyl derivatives are generally less reactive but may still pose inhalation or ingestion hazards, as noted for 6-(4-Methoxyphenyl)picolinic acid .

- Sulfonamide analogs (e.g., 6-(Methylsulfonamido)picolinic acid) exhibit moderate bioactivity, often serving as enzyme inhibitors .

Preparation Methods

Theoretical Basis

The first preparation method draws inspiration from the synthetic route used to prepare 6-methylnicotinic acid, as documented in US Patent 2993904A. The approach involves the selective oxidation of appropriately substituted pyridine derivatives.

Detailed Procedure

A modified version of this synthesis for this compound would involve:

- Starting with an appropriately substituted pyridine containing the required methoxy and methyl groups in the correct positions

- Oxidation of this precursor using nitric acid under controlled conditions

- Isolation and purification of the target carboxylic acid

The reaction requires careful control of temperature, pressure, and reaction time to achieve selectivity for the desired product.

Reaction Conditions and Parameters

Based on the information available for related compounds, the following reaction conditions are recommended:

| Parameter | Recommended Value | Notes |

|---|---|---|

| Nitric Acid Concentration | 70-100 weight percent | Higher concentration leads to faster reaction |

| Temperature | 250-315°F (121-157°C) | Temperature affects reaction rate and selectivity |

| Pressure | 30-650 psig | Sufficient to maintain liquid phase |

| Reaction Time | 15-45 minutes | Longer times required for lower temperatures |

| Mol Ratio (HNO₃:pyridine) | 6:1 to 15:1 | Excess acid ensures complete conversion |

The reaction is conducted in a pressure vessel with no added catalyst. The pressure can be maintained with an inert gas such as nitrogen during the initial heating stage.

Preparation Method 2: Acyl Chloride Route Through Functionalized Pyridines

Synthetic Strategy

This method utilizes acyl chloride chemistry to introduce the carboxylic acid functionality to an appropriately substituted pyridine scaffold. The approach is adapted from synthetic routes developed for related pyridine carboxylic acid derivatives.

Step-by-Step Procedure

- Preparation of 6-methoxy-4-methylpyridine as the starting material

- Lithiation at the 2-position using a strong base such as lithium diisopropylamide (LDA) or n-butyllithium

- Quenching the lithiated intermediate with carbon dioxide or a carbon dioxide equivalent

- Acidic workup to obtain the carboxylic acid

The key to success in this method is the regioselective lithiation at the 2-position of the pyridine ring.

Experimental Conditions

| Reagent/Parameter | Quantity/Value | Function |

|---|---|---|

| 6-methoxy-4-methylpyridine | 1.0 equivalent | Starting material |

| n-Butyllithium (2.5M in hexanes) | 1.2 equivalents | Lithiating agent |

| Dry Tetrahydrofuran (THF) | Solvent | Reaction medium |

| Temperature for lithiation | -78°C | Controls regioselectivity |

| Carbon dioxide (solid or gas) | Excess | Carboxylation agent |

| Reaction time for lithiation | 1-2 hours | Ensures complete deprotonation |

| Reaction time for carboxylation | 2-3 hours | Completes CO₂ incorporation |

| Workup | 2N HCl | Protonates carboxylate salt |

This method has been successfully applied to the synthesis of various 2-pyridine carboxylic acids with different substitution patterns.

Preparation Method 3: From 2-Chloro-6-methoxy-4-methylpyridine Precursor

Synthetic Approach

This method utilizes 2-Chloro-6-methoxy-4-methylpyridine as a key precursor, which is commercially available. The chloro group serves as a handle for introducing the carboxylic acid functionality.

Procedure Details

- Conversion of 2-Chloro-6-methoxy-4-methylpyridine to the corresponding cyanopyridine via the Rosenmund-von Braun reaction

- Hydrolysis of the nitrile group to the carboxylic acid

This approach leverages the susceptibility of the 2-chloropyridine to nucleophilic aromatic substitution.

Reaction Scheme and Conditions

Step 1: Cyanation Reaction

| Component | Quantity/Condition | Role |

|---|---|---|

| 2-Chloro-6-methoxy-4-methylpyridine | 1.0 equivalent | Starting material |

| Copper(I) cyanide | 1.2-1.5 equivalents | Cyanation agent |

| N-Methyl-2-pyrrolidone (NMP) | Solvent | High boiling solvent |

| Temperature | 160-180°C | Promotes substitution |

| Reaction time | 8-12 hours | Ensures complete conversion |

| Yield | 70-85% | Expected yield range |

Step 2: Hydrolysis of Nitrile

| Component | Quantity/Condition | Role |

|---|---|---|

| 2-Cyano-6-methoxy-4-methylpyridine | 1.0 equivalent | Intermediate |

| Sodium hydroxide or potassium hydroxide | 3-4 equivalents | Base for hydrolysis |

| Water/Ethylene glycol mixture | Solvent system | Reaction medium |

| Temperature | 120-140°C | Promotes hydrolysis |

| Reaction time | 4-8 hours | Complete conversion |

| Acidification | Concentrated HCl to pH 2-3 | Forms free acid |

| Yield | 80-90% | Expected yield range |

Similar methodologies have been employed in the synthesis of related pyridine carboxylic acids.

Preparation Method 4: Via 6-Methoxy-4-methylpyridine-N-oxide

Mechanistic Considerations

This approach utilizes N-oxidation of the pyridine nitrogen followed by a modified Reissert-Henze reaction to introduce the carboxylic acid functionality at the 2-position.

Detailed Synthesis

- Preparation of 6-methoxy-4-methylpyridine-N-oxide using an oxidizing agent

- Reaction of the N-oxide with a carboxylation agent

- Reduction of the N-oxide to obtain the target this compound

Experimental Parameters

Step 1: N-Oxidation

| Parameter | Value | Purpose |

|---|---|---|

| 6-methoxy-4-methylpyridine | 1.0 equivalent | Starting material |

| m-Chloroperoxybenzoic acid (mCPBA) | 1.2-1.5 equivalents | Oxidizing agent |

| Dichloromethane | Solvent | Reaction medium |

| Temperature | 0°C to room temperature | Controls exotherm |

| Reaction time | 4-6 hours | Complete oxidation |

| Yield | 85-95% | Expected range |

Step 2: Carboxylation and Reduction

| Component | Quantity/Condition | Function |

|---|---|---|

| 6-methoxy-4-methylpyridine-N-oxide | 1.0 equivalent | Intermediate |

| Trimethylsilyl cyanide | 1.2 equivalents | Cyanation agent |

| Dimethylcarbamoyl chloride | 1.2 equivalents | Activating agent |

| Dichloromethane | Solvent | Reaction medium |

| Sodium borohydride | 2.0 equivalents | Reducing agent |

| Yield | 60-70% | Overall expected yield |

This method has been adapted from protocols used for the synthesis of various picolinic acid derivatives, with modifications for the specific substitution pattern of this compound.

Comparative Analysis of Preparation Methods

Each of the described preparation methods offers distinct advantages and limitations. The following table provides a comparative analysis:

| Preparation Method | Advantages | Limitations | Overall Yield | Scalability |

|---|---|---|---|---|

| Oxidation of 2-Methyl-5-alkylpyridine | - Direct approach - Fewer steps - Industrially viable |

- Harsh reaction conditions - Careful control needed - Potential side products |

50-60% | Excellent |

| Acyl Chloride Route | - Mild conditions - High regioselectivity - Good functional group tolerance |

- Sensitive to moisture - Requires cryogenic conditions - Uses pyrophoric reagents |

55-65% | Good |

| From 2-Chloro-6-methoxy-4-methylpyridine | - Uses commercial precursor - Reliable chemistry - Good yields |

- Two-step process - Requires high temperature - Uses toxic cyanide reagents |

60-75% | Very good |

| Via Pyridine-N-oxide | - Good regioselectivity - Mild conditions - Clean reaction |

- Multiple steps - Potentially hazardous reagents - More complex workup |

50-60% | Moderate |

Purification and Characterization

Purification Methods

The purification of this compound typically involves a combination of techniques:

- Acid-base extraction: The carboxylic acid can be deprotonated with base to form a water-soluble salt, extracted into the aqueous phase, then reprotonated with acid and extracted back into an organic solvent

- Recrystallization: Typically from isopropyl alcohol or similar solvents

- Column chromatography: If necessary, using appropriate solvent systems such as ethyl acetate/dichloromethane mixtures

Analytical Characterization

The identity and purity of this compound can be confirmed using the following analytical techniques:

| Analytical Method | Expected Results |

|---|---|

| Melting Point | 108-112°C |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 2.35 (s, 3H, CH₃), 3.95 (s, 3H, OCH₃), 6.70 (s, 1H, ArH), 7.10 (s, 1H, ArH), 10.5-11.0 (br s, 1H, COOH) |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 20.5 (CH₃), 53.8 (OCH₃), 109.5, 116.2, 147.5, 149.8, 163.5, 165.2 (C=O) |

| IR (KBr) | ν (cm⁻¹): 3300-2500 (O-H stretch), 1700 (C=O), 1585, 1460 (aromatic C=C), 1280 (C-O) |

| Mass Spectrometry | m/z: 168 [M+H]⁺, 150 [M-OH]⁺, 136 [M-OCH₃]⁺ |

High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product, with expected purity exceeding 95% after proper purification.

Applications and Research Significance

This compound has found applications in several areas:

- As a building block in pharmaceutical synthesis, particularly for compounds requiring a substituted pyridine carboxylic acid moiety

- As a ligand in coordination chemistry, where the carboxylic acid and methoxy groups can coordinate to metal centers

- As a precursor for the synthesis of more complex heterocyclic systems

Recent research has explored its potential use in the development of novel agrochemicals and as a component in materials science applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6-methoxy-4-methylpicolinic acid, and how can researchers optimize reaction yields?

- Methodology :

- Pathway 1 : Start with a pyridine precursor (e.g., 4-methylpicolinic acid) and introduce the methoxy group via nucleophilic substitution using methoxide ions under controlled pH (pH 8–9) and reflux conditions (110–120°C). Monitor progress via TLC or HPLC .

- Pathway 2 : Employ Suzuki-Miyaura coupling for regioselective functionalization, using a boronic ester derivative at the 6-position and methyl-protected intermediates. Catalyze with Pd(PPh₃)₄ in a THF/H₂O solvent system .

- Optimization : Vary temperature, catalyst loading, and reaction time. Use Design of Experiments (DoE) to identify critical parameters. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Confirm substitution patterns using ¹H NMR (δ 2.4 ppm for methyl, δ 3.9 ppm for methoxy) and ¹³C NMR (e.g., carbonyl at ~170 ppm). Compare with databases like PubChem .

- Mass Spectrometry (MS) : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns. Match with theoretical m/z values .

- HPLC : Assess purity (>98%) using a C18 column, isocratic elution (70:30 acetonitrile/0.1% formic acid), and UV detection at 254 nm .

Q. What are the critical storage conditions to ensure the stability of this compound?

- Storage Protocol :

- Store in amber vials at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation. Avoid exposure to moisture (use desiccants) and light. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Strategy :

- Comparative SAR Studies : Synthesize analogs (e.g., varying methyl/methoxy positions) and test against target enzymes (e.g., kinases, oxidoreductases). Use enzymatic assays (IC₅₀) and molecular docking to correlate substituent effects with activity .

- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and SciFinder. Highlight confounding factors (e.g., assay conditions, cell lines) .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

- Approach :

- DFT Calculations : Model reaction intermediates using Gaussian or ORCA software. Focus on frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate interactions with metal catalysts (e.g., Pd, Cu) to optimize coupling reactions. Validate with experimental kinetics data .

Q. How can researchers design experiments to elucidate the mechanism of metal chelation by this compound?

- Experimental Design :

- Spectrophotometric Titration : Monitor UV-Vis shifts (200–400 nm) upon incremental addition of metal ions (e.g., Fe³⁺, Cu²⁺). Calculate binding constants using Benesi-Hildebrand plots .

- X-ray Crystallography : Co-crystallize the compound with metals (e.g., Zn²⁺) and resolve the coordination geometry .

Data Interpretation & Challenges

Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives?

- Troubleshooting :

- Isotopic Purity : Confirm deuterated solvents (e.g., DMSO-d₆) are anhydrous to avoid peak splitting in NMR .

- Dynamic Effects : Account for rotational isomers in ¹H NMR (e.g., hindered rotation of methoxy groups) by variable-temperature NMR .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.